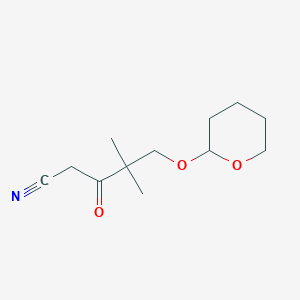












|
REACTION_CXSMILES
|
CO[C:3](=[O:15])[C:4]([CH3:14])([CH3:13])[CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1.[C:16](#[N:18])[CH3:17].[H-].[Na+]>C1(C)C=CC=CC=1>[CH3:14][C:4]([CH3:13])([CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[C:3](=[O:15])[CH2:17][C:16]#[N:18] |f:2.3|
|


|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(COC1OCCCC1)(C)C)=O
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
ice water
|
|
Quantity
|
0.8 L
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
|
Type
|
ADDITION
|
|
Details
|
by adding 1M aqueous HCl solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with ethyl acetate (3×0.8 L)
|
|
Type
|
WASH
|
|
Details
|
washed with brine (1.5 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under reduced pressure
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CC#N)=O)(COC1OCCCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 137 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |